
N'-(2-methyl-3-nitrophenyl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-methyl-3-nitrophenyl)methanediamine is an organic compound with the molecular formula C8H11N3O2. It is characterized by a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, which is further substituted with a methyl group (-CH3)
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-3-aminophenol. This involves treating the starting material with a nitrating agent such as concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Reduction Reaction: Another method involves the reduction of 2-methyl-3-nitrobenzene diazonium chloride. This can be achieved using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and reduction reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various oxo derivatives, including nitroso compounds and nitrophenols.
Reduction Products: Different amines, including aniline derivatives.
Substitution Products: Compounds with different substituents on the benzene ring, such as halogenated or alkylated derivatives.
Scientific Research Applications
N'-(2-methyl-3-nitrophenyl)methanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-(2-methyl-3-nitrophenyl)methanediamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular processes, such as apoptosis, cell proliferation, and oxidative stress.
Comparison with Similar Compounds
2-nitroaniline
3-nitroaniline
4-nitroaniline
2-methyl-3-nitroaniline
3-methyl-4-nitroaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N'-(2-methyl-3-nitrophenyl)methanediamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-7(10-5-9)3-2-4-8(6)11(12)13/h2-4,10H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHUTSAELKURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
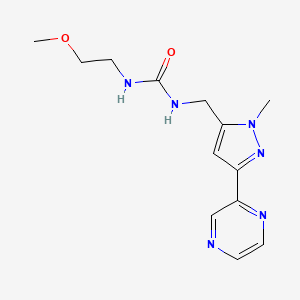
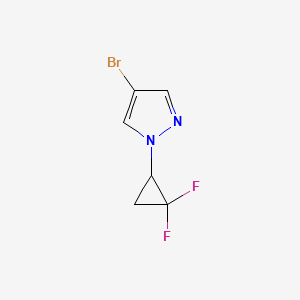
![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
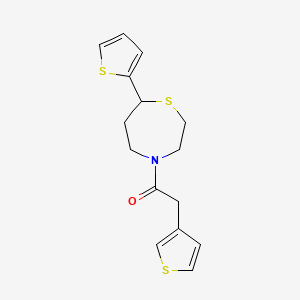
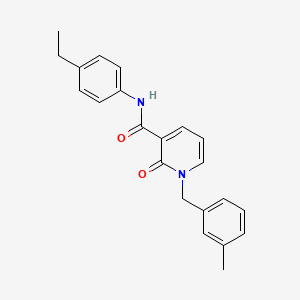
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)
![6-phenyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2990765.png)
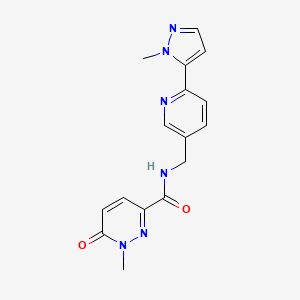
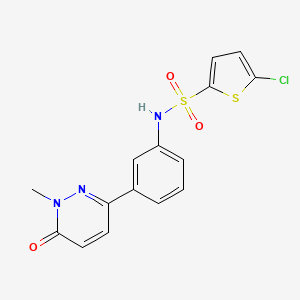
![3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2990768.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2990769.png)
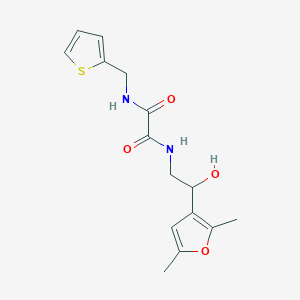
![2,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2990774.png)
